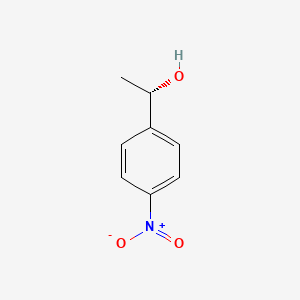

(1S)-1-(4-nitrophenyl)ethan-1-ol

Übersicht

Beschreibung

(1S)-1-(4-nitrophenyl)ethan-1-ol: is an organic compound characterized by a nitrophenyl group attached to an ethan-1-ol backbone. This compound is notable for its chirality, with the (1S) configuration indicating the specific spatial arrangement of its atoms. The presence of the nitro group on the phenyl ring imparts unique chemical properties to the molecule, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-nitrophenyl)ethan-1-ol typically involves the reduction of (1S)-1-(4-nitrophenyl)ethan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of (1S)-1-(4-nitrophenyl)ethan-1-one using a palladium or platinum catalyst. This method is preferred for its efficiency and scalability, allowing for the production of large quantities of the compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : (1S)-1-(4-nitrophenyl)ethan-1-ol can undergo oxidation to form (1S)-1-(4-nitrophenyl)ethan-1-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: : The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., Pd/C).

Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

Reduction: Hydrogen gas (H2) with Pd/C catalyst, Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed

Oxidation: (1S)-1-(4-nitrophenyl)ethan-1-one

Reduction: (1S)-1-(4-aminophenyl)ethan-1-ol

Substitution: (1S)-1-(4-nitrophenyl)ethan-1-chloride

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(1S)-1-(4-nitrophenyl)ethan-1-ol serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions such as reductions, oxidations, and substitutions.

Pharmaceutical Development

This compound is investigated for its potential role in drug development. Notably, it has been identified as a precursor in the synthesis of anti-inflammatory and anticancer agents. For instance, derivatives of this compound have shown promise in pharmacological activities, leading to further exploration in medicinal chemistry .

Biochemical Studies

In biological research, this compound is utilized as a model compound for studying enzyme-catalyzed reactions and metabolic pathways. Its interactions with various enzymes provide insights into biochemical mechanisms and potential therapeutic targets .

Case Study 1: Synthesis of Chiral Alcohols

A study demonstrated the enantioselective synthesis of (S)-1-(4-nitrophenyl)ethan-1-ol using cultured orchid rhizomes as biocatalysts. This method achieved high enantiomeric excess (93%), showcasing the compound's versatility in producing chiral intermediates essential for pharmaceutical applications .

Case Study 2: Anticancer Agents

Research has highlighted the transformation of this compound into various derivatives that exhibit anticancer activity. For example, compounds derived from this alcohol have been shown to inhibit cancer cell proliferation, indicating its potential utility in developing novel cancer therapies .

Wirkmechanismus

The mechanism by which (1S)-1-(4-nitrophenyl)ethan-1-ol exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nitro group, which affects the electron density on the phenyl ring and the hydroxyl group. This can alter the compound’s behavior in nucleophilic and electrophilic reactions.

In biological systems, the chiral nature of this compound allows it to interact with enzymes and receptors in a stereospecific manner. The compound’s molecular targets and pathways involved in these interactions are determined by its three-dimensional structure and the specific functional groups present.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (1R)-1-(4-nitrophenyl)ethan-1-ol

- (1S)-1-(4-aminophenyl)ethan-1-ol

- (1S)-1-(4-methylphenyl)ethan-1-ol

Comparison

(1R)-1-(4-nitrophenyl)ethan-1-ol: This enantiomer has the same molecular formula but a different spatial arrangement of atoms. The (1R) configuration can result in different reactivity and interactions compared to the (1S) configuration.

(1S)-1-(4-aminophenyl)ethan-1-ol: This compound has an amino group instead of a nitro group, which significantly alters its chemical properties and reactivity. The amino group is an electron-donating group, whereas the nitro group is electron-withdrawing.

(1S)-1-(4-methylphenyl)ethan-1-ol: The presence of a methyl group instead of a nitro group changes the compound’s reactivity and interactions. The methyl group is less electron-withdrawing compared to the nitro group, affecting the compound’s behavior in chemical reactions.

Uniqueness: : (1S)-1-(4-nitrophenyl)ethan-1-ol is unique due to the presence of the nitro group, which imparts distinct electronic properties to the molecule. Its chiral nature also makes it valuable in applications requiring enantiomerically pure compounds.

Biologische Aktivität

(1S)-1-(4-nitrophenyl)ethan-1-ol, also known as p-nitrophenylethanol, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial effects, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, and it features a nitrophenyl group attached to an ethanolic backbone. The presence of the nitro group significantly influences its reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In a screening against various bacterial strains, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays, revealing that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (mM) |

|---|---|

| Staphylococcus aureus | 6.3 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These findings suggest that this compound may serve as a scaffold for developing new antimicrobial agents, particularly in light of rising antibiotic resistance issues .

2. Toxicity Assessment

Despite its biological activity, this compound is associated with certain toxicological concerns. Studies indicate that it is harmful if ingested or if it comes into contact with skin, classified under acute toxicity categories H302 and H312. This necessitates careful handling and further investigation into its safety profile in therapeutic contexts .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant bacterial strains. The results demonstrated that at sub-MIC concentrations, the compound could disrupt biofilm formation, a critical factor in chronic infections. This suggests potential applications in treating infections where biofilm formation is a challenge.

Case Study 2: Synthesis and Derivative Development

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the nitrophenyl group have yielded compounds with improved antimicrobial properties and reduced toxicity profiles. For instance, introducing alkyl chains has been shown to increase membrane permeability, enhancing efficacy against resistant strains .

Eigenschaften

IUPAC Name |

(1S)-1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJFHXYELTYDSG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.